6-Methoxychroman-4-amine hydrochloride
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Overview
Description
6-Methoxychroman-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a methoxy group at the 6th position and an amine group at the 4th position of the chroman ring system.
Preparation Methods
The synthesis of 6-Methoxychroman-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-Methoxy-4-chromanone as the starting material.
Reduction: The carbonyl group of 6-Methoxy-4-chromanone is reduced to form 6-Methoxychroman-4-ol.
Amination: The hydroxyl group is then converted to an amine group through an amination reaction, resulting in 6-Methoxychroman-4-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form this compound.
Chemical Reactions Analysis
6-Methoxychroman-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides
Scientific Research Applications
6-Methoxychroman-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 6-Methoxychroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. This modulation can lead to changes in neuronal activity and has potential implications for the treatment of neurological disorders .
Comparison with Similar Compounds
6-Methoxychroman-4-amine hydrochloride can be compared with other similar compounds, such as:
6-Methoxychroman-4-ol: This compound lacks the amine group and has different chemical properties and applications.
6-Methoxychroman-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different reactivity and uses.
4-Amino-6-methoxychroman: This is a positional isomer with the amine group at a different position, resulting in distinct chemical behavior .
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSQHESJUHEMLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604917 |
Source
|
Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67858-19-9 |
Source
|
Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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